Iriomoteolide 1a is a complex marine natural product classified as a macrolide. It is derived from marine dinoflagellates, specifically from the species Ostreopsis and Prorocentrum. This compound has garnered attention due to its potent cytotoxic properties, making it a subject of interest in pharmaceutical research. The structural complexity of Iriomoteolide 1a, characterized by a hemiketal ring and multiple stereocenters, presents significant challenges for synthetic chemists.
Iriomoteolide 1a was first isolated from marine dinoflagellates found in the waters surrounding Iriomote Island in Japan. It belongs to the class of compounds known as macrolides, which are characterized by large lactone rings. The compound exhibits notable biological activities, particularly in cancer cell lines, leading to its classification as a potential anticancer agent.
The synthesis of Iriomoteolide 1a has been approached through various methodologies, primarily focusing on total synthesis. Key synthetic strategies include:
These methods have been detailed in studies showcasing successful syntheses that align with the proposed structure of Iriomoteolide 1a, although discrepancies in spectral data suggest that further investigation into its natural form is warranted .
Iriomoteolide 1a features a complex molecular structure characterized by:
The chemical reactivity of Iriomoteolide 1a is primarily influenced by its functional groups and stereochemistry. Key reactions involved in its synthesis include:
Studies have demonstrated that while synthetic versions can replicate some aspects of the natural compound's structure, they may not fully capture its biological activity .
Iriomoteolide 1a exhibits several notable physical and chemical properties:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to assess purity and identify structural variants during synthesis .
Iriomoteolide 1a has potential applications in various scientific fields, particularly in medicinal chemistry due to its cytotoxic properties. Research continues into its efficacy against different cancer cell lines, exploring its potential as a lead compound for drug development. Additionally, studies on its synthesis contribute valuable knowledge to organic chemistry methodologies, particularly regarding complex natural product synthesis .
Iriomoteolide-1a emerged as a scientific focal point in 2007 when Japanese researchers isolated it from a benthic dinoflagellate (Amphidinium sp. strain HYA024) collected off Iriomote Island, Okinawa, Japan [1] [7]. Initial structural characterization identified it as a 20-membered macrolide featuring a complex architecture, including a 6-membered hemiketal ring, an exocyclic methylene group, and multiple chiral centers with vicinal methyl/hydroxyl pairs [7]. Crucially, bioactivity profiling revealed exceptional cytotoxicity against human cancer cell lines: an IC₅₀ of 2 ng/mL against human B lymphocyte DG-75 cells and 3 ng/mL against Epstein-Barr virus-infected Raji cells [1] [7]. This potency—several orders of magnitude greater than many conventional chemotherapeutics—immediately highlighted its therapeutic potential and spurred intensive global efforts toward total synthesis and mechanistic studies. Concurrently, the related congener iriomoteolide-1b was isolated, exhibiting reduced (but still significant) potency (IC₅₀ = 900 ng/mL), later found to derive from the chemical rearrangement of iriomoteolide-1a under mild basic conditions [6] [7].
Table 1: Initial Cytotoxic Activity Profile of Iriomoteolide-1a
Cell Line | IC₅₀ (ng/mL) | Biological Significance |
---|---|---|
Human B lymphocyte DG-75 | 2 | Targets B-cell malignancies |
EBV-infected Raji lymphocytes | 3 | Relevance to viral oncology |
Iriomoteolide-1b (derivative) | 900 | Demonstrates structure-activity linkage |
The initial structural assignment of iriomoteolide-1a, primarily based on 2D-NMR (COSY, HMBC, HSQC) and mass spectrometry, proved contentious. Between 2010 and 2022, multiple research groups achieved enantioselective total syntheses of the proposed structure only to encounter irreconcilable discrepancies in spectroscopic data, particularly NMR chemical shifts and coupling constants [1] [2] [6]. A pivotal 2022 study synthesized the proposed iriomoteolide-1a and three rationally designed diastereomers, finding none matched the natural product’s NMR spectra. Key deviations included:
Table 2: Critical NMR Data Mismatches Between Natural and Early Synthetic Iriomoteolide-1a
Position | Natural Iriomoteolide-1a (δ ppm) | Synthetic Proposed Structure (δ ppm) | Significance |
---|---|---|---|
C13 | 99.7 | 97.0 | Hemiketal carbon sensitivity |
H13 | 5.72 (s) | 5.45 (dd, J=16.2, 9.1 Hz) | Hemiketal proton conformation |
C11 Methylene | 115.7 | 111.3 | Exocyclic alkene electronic environment |
The period from 2007 to 2024 witnessed intense debate over iriomoteolide-1a’s true structure, marked by iterative syntheses and analytical refinements:
Table 3: Key Milestones in Iriomoteolide-1a Structural Elucidation
Year | Event | Significance |
---|---|---|
2007 | Isolation and initial structure proposal (Tsuda et al.) | Identified potent cytotoxic macrolide; basis for synthetic campaigns |
2011 | First total synthesis (Xie/Horne) | Revealed NMR discrepancies; initiated stereochemical debate |
2022 | Synthesis of diastereomers (Purdue University) | Confirmed misassignment; lack of bioactivity in synthetic variants |
2024 | Integrated NMR/DP4+/synthesis correction (Fuwa/Tsuda) | Definitive structure determination; platform for drug discovery |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7